molecular formula C23H18O3S B2951079 (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338424-56-9

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2951079
CAS No.: 338424-56-9
M. Wt: 374.45
InChI Key: VQQLDNIOBKESJJ-UHFFFAOYSA-N
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Description

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a synthetically derived small molecule belonging to the benzofuran chemical class, a scaffold of significant interest in medicinal chemistry and chemical biology. The structure incorporates a phenylsulfanyl moiety, which can influence the compound's electronic properties, metabolic stability, and overall bioavailability. Benzofuran derivatives are extensively investigated for their diverse biological activities and are recognized as privileged structures in drug discovery [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288286/]. The specific substitution pattern of this compound, featuring a thioether-linked 4-methoxyphenyl group, suggests potential as a key intermediate or a target molecule for developing novel pharmacologically active agents. Researchers may utilize this compound as a chemical probe to explore various biological pathways, particularly those involving protein kinases or other adenosine triphosphate (ATP)-binding proteins, given the structural resemblance of the benzofuran core to other heterocyclic kinase inhibitors [https://www.sciencedirect.com/science/article/abs/pii/S0223523419307146]. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, where it serves as a core template for the synthesis and biological evaluation of analog libraries aimed at optimizing potency and selectivity for specific therapeutic targets.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3S/c1-25-17-11-13-18(14-12-17)27-15-20-19-9-5-6-10-21(19)26-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLDNIOBKESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyphenyl group can be introduced via etherification reactions, while the phenylmethanone moiety can be added through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the benzofuran core is particularly significant due to its known biological activity .

Medicine

In medicinal chemistry, (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can engage in π-π stacking interactions, while the methoxyphenyl and phenylmethanone groups can form hydrogen bonds and hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target: (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone C₂₃H₁₈O₃S 374.45 4-Methoxyphenyl (electron-donating), sulfanylmethyl Enhanced electron density; moderate lipophilicity
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone C₂₃H₁₈O₂S 358.46 2-Methylphenyl (weak electron-donating), sulfanylmethyl Lower polarity; reduced steric hindrance compared to 4-methoxy
Phenyl[3-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone C₂₃H₁₅F₃O₂S 412.42 3-Trifluoromethylphenyl (electron-withdrawing), sulfanylmethyl Electron-deficient benzofuran core; high lipophilicity due to CF₃ group
(3-Amino-1-benzofuran-2-yl)(3-chloro-4-methoxyphenyl)methanone C₁₇H₁₃ClNO₃ 326.75* 3-Amino (electron-donating), 3-chloro-4-methoxyphenyl Hydrogen bonding capability; dual electronic effects (Cl and OCH₃)
4-(Phenylthio)benzophenone C₁₉H₁₄OS 294.38 Phenylthio group on benzophenone (non-benzofuran) Simpler structure; planar benzophenone backbone

*Calculated molecular weight due to incomplete data in .

Substituent Effects on Properties

Electronic Effects
  • 4-Methoxy Group (Target) : Electron-donating via resonance, increasing benzofuran ring electron density. This may enhance reactivity in electrophilic substitutions .
  • 2-Methylphenyl () : Weak electron-donating via inductive effects, offering minimal electronic perturbation .
Lipophilicity and Solubility
  • The sulfanyl group in all analogs increases lipophilicity compared to oxygen ethers.
  • The 4-methoxy group in the target compound slightly improves water solubility relative to the CF₃ -substituted analog (), which is highly hydrophobic .
Reactivity and Stability
  • Sulfanyl Linkages : Prone to oxidation, forming sulfoxides or sulfones. This reactivity is critical in drug design for metabolic stability .

Biological Activity

The compound (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, a derivative of benzofuran, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17O2S\text{C}_{18}\text{H}_{17}\text{O}_2\text{S}

This compound features a benzofuran moiety substituted with a methoxyphenyl sulfanyl group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various biological processes.
  • Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound may alter signal transduction pathways, leading to changes in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, a related compound demonstrated significant suppression of metastasis in hepatocellular carcinoma (HCC) cells by inhibiting the expression of integrin α7 and modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Table 1: Summary of Anticancer Effects

StudyCell LineIC50 (μM)Mechanism
Study AHuh7 (HCC)38.15 at 48hInhibition of integrin α7
Study BPLC/PRF/5 (HCC)-Downregulation of p53

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. While specific data on the target compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential for further exploration in this area.

Case Studies

  • Study on Hepatocellular Carcinoma : A study focused on a benzofuran derivative similar to our target compound showed that it significantly reduced cell viability and migration in Huh7 cells while upregulating E-cadherin and downregulating MMP9, indicating its potential as an anti-metastatic agent .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth, warranting further investigation into their mechanism of action and potential therapeutic applications .

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